Otenzepad

説明

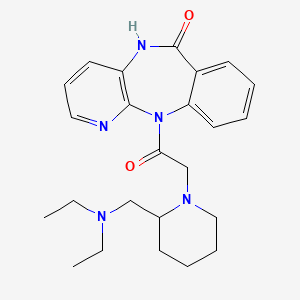

cardioselective muscarinic receptor antagonist; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

11-[2-[2-(diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O2/c1-3-27(4-2)16-18-10-7-8-15-28(18)17-22(30)29-21-13-6-5-11-19(21)24(31)26-20-12-9-14-25-23(20)29/h5-6,9,11-14,18H,3-4,7-8,10,15-17H2,1-2H3,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRKDAVQCKZSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCCCN1CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045674 | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102394-31-0, 121029-35-4, 122467-13-4 | |

| Record name | 11-[2-[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenzepad [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121029354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otenzepad, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122467134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AF-DX 116 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-[[2-[(Diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTENZEPAD, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW6A9TFL2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM7J0XAL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OTENZEPAD, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX2WTG9R3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otenzepad's Mechanism of Action on M2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a pharmacological agent recognized for its selective antagonist activity at the M2 muscarinic acetylcholine (B1216132) receptor. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative binding and functional data, detailed experimental protocols, and visual representations of the associated signaling pathways. Understanding the precise interaction of this compound with the M2 receptor is crucial for its development and application in relevant therapeutic areas, including certain cardiovascular and gastrointestinal conditions.

Introduction: The M2 Receptor and the Role of this compound

The M2 muscarinic acetylcholine receptor (M2R) is a G-protein coupled receptor (GPCR) predominantly found in the heart, central nervous system, and smooth muscles of various organs, including the gastrointestinal tract. As a key component of the parasympathetic nervous system, the M2R is primarily coupled to inhibitory G-proteins of the Gi/o family. Activation of the M2R by its endogenous ligand, acetylcholine (ACh), triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This cascade ultimately mediates physiological responses such as a decrease in heart rate (negative chronotropy) and a reduction in the contractile force of the atria (negative inotropy).

This compound (AF-DX 116) functions as a competitive antagonist at the M2R. By binding to the receptor, it blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the initiation of the downstream signaling pathway. A defining characteristic of this compound is its selectivity for the M2 subtype over the other four muscarinic receptor subtypes (M1, M3, M4, and M5), which is a critical attribute for achieving targeted therapeutic effects while minimizing off-target side effects.

Quantitative Data: Binding Affinity and Functional Antagonism

The selectivity and potency of this compound have been quantified through various in vitro studies. The data presented below summarizes its binding affinities (Ki) at cloned human muscarinic receptors and its functional antagonist activity (pA2) in tissue preparations.

Table 1: this compound (AF-DX 116) Binding Affinity Profile at Cloned Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki [Other Subtype] / Ki [M2]) |

| M2 | 64 | 1.0 |

| M4 | 211 | 3.3 |

| M1 | 417 | 6.5 |

| M3 | 786 | 12.3 |

| M5 | 5130 | 80.2 |

Data sourced from Tocris Bioscience, based on studies using human recombinant receptors.[1]

Table 2: Functional Antagonist Activity of this compound (AF-DX 116) in Various Tissues

| Tissue Preparation | Agonist | Measured Parameter | pA2 Value | Predominant Receptor |

| Guinea Pig Atria | Muscarinic Agonists | Negative Chronotropy & Inotropy | ~7.0 | M2 |

| Human Colon (Circular Muscle) | Carbachol (B1668302) | Muscle Contraction | 7.36 | M2/M3 |

| Human Colon (Longitudinal Muscle) | Carbachol | Muscle Contraction | 6.44 | M2/M3 |

| Rat Pancreatic Acini | Carbachol | Amylase Secretion | 6.09 | M3 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data compiled from multiple pharmacological studies.[2][3][4]

Table 3: this compound Binding Affinity in Human Tissue Homogenates

| Tissue | Radioligand | Apparent Ki (nM) | Putative Receptor Subtype |

| Human Gastric Smooth Muscle | [3H]NMS | 298 | M2-like |

| Human Gastric Smooth Muscle | [3H]NMS | 3463 | M3-like |

| Human Detrusor Muscle | [3H]QNB | 59.7 | M2-like |

Data from competitive binding assays in native human tissues.

Signaling Pathways and Mechanism of Action

The interaction of this compound with the M2 receptor is best understood by visualizing the underlying molecular signaling pathways.

Canonical M2 Receptor Signaling Pathway

Upon binding of acetylcholine, the M2 receptor undergoes a conformational change, activating the associated heterotrimeric Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the synthesis of the second messenger cAMP from ATP. This reduction in cAMP levels has various downstream effects, including the modulation of ion channels and protein kinases.

Mechanism of this compound Antagonism

This compound, as a competitive antagonist, binds to the same orthosteric site on the M2 receptor as acetylcholine. However, its binding does not induce the conformational change required for G-protein activation. By occupying the binding site, this compound physically prevents acetylcholine from binding and activating the receptor, thereby inhibiting the entire downstream signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are derived from established pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound (AF-DX 116).

-

Non-specific Binding Control: Atropine (1 µM), a high-affinity non-selective muscarinic antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), vacuum filtration manifold.

Methodology:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of cell membrane preparation (50-120 µg protein).

-

50 µL of this compound at various concentrations (e.g., 10-10 to 10-4 M). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 1 µM atropine.

-

50 µL of [3H]NMS at a fixed concentration near its Kd value (e.g., 1 nM).

-

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through PEI-presoaked GF/C filter plates. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]NMS binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (Schild Analysis)

This protocol is used to determine the functional potency (pA2) of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound at M2 receptors in an isolated tissue preparation.

Materials:

-

Tissue: Guinea pig left atria.

-

Agonist: Carbachol (a stable acetylcholine analogue).

-

Antagonist: this compound (AF-DX 116).

-

Physiological Salt Solution: Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Instrumentation: Organ bath system, isometric force transducer, data acquisition system.

Methodology:

-

Tissue Preparation: Isolate guinea pig left atria and mount them in an organ bath containing Krebs-Henseleit solution. Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes. Pace the atria electrically (e.g., at 1 Hz).

-

Control Agonist Curve: Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations to the organ bath and measuring the resulting negative inotropic effect (decrease in contractile force).

-

Washout: Thoroughly wash the tissue with fresh Krebs-Henseleit solution until the contractile force returns to the baseline.

-

Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol. The curve should be shifted to the right.

-

Repeat: Repeat steps 3-5 with several different concentrations of this compound.

-

Data Analysis:

-

For each concentration of this compound, calculate the concentration ratio (CR) - the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in its absence.

-

Construct a Schild plot by graphing log(CR-1) on the y-axis against the negative log molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.0.

-

The pA2 value is determined from the x-intercept of the regression line.

-

Conclusion

This compound (AF-DX 116) is a potent and selective competitive antagonist of the M2 muscarinic acetylcholine receptor. Its mechanism of action involves the direct blockade of the orthosteric binding site on the M2 receptor, preventing acetylcholine-mediated activation and the subsequent Gi-coupled signaling cascade that leads to decreased intracellular cAMP. Quantitative binding studies on cloned human receptors confirm its selectivity, with an approximately 6.5-fold and 12-fold preference for M2 over M1 and M3 receptors, respectively. Functional assays in isolated tissues corroborate its antagonist properties. The detailed understanding of this compound's molecular interactions and its selectivity profile provides a solid foundation for its further investigation and potential therapeutic application in disorders where modulation of M2 receptor activity is desired.

References

- 1. AF-DX 116 | M2 Receptors | Tocris Bioscience [tocris.com]

- 2. AFDX-116 discriminates between muscarinic M2 receptors of the heart and the iris smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic cholinergic receptor subtypes in human detrusor muscle studied by labeled and nonlabeled pirenzepine, AFDX-116 and 4DAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Otenzepad (AF-DX 116): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad (AF-DX 116) is a competitive muscarinic M2 receptor antagonist developed by Boehringer Ingelheim Pharma KG.[1] It was primarily investigated for its potential therapeutic application in cardiovascular conditions such as arrhythmia and bradycardia, owing to its notable cardioselectivity.[1][2] Despite progressing to Phase III clinical trials, its development was ultimately discontinued (B1498344).[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Discovery and Development History

This compound, chemically known as 11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][3][4]benzodiazepin-6-one, emerged from research programs focused on developing selective antagonists for muscarinic acetylcholine (B1216132) receptor subtypes.[1] Developed by Boehringer Ingelheim Pharma KG, it was identified as a promising candidate for treating cardiac arrhythmias due to its preferential blockade of M2 receptors, which are predominantly found in the heart.[1][5]

The development program for this compound progressed through preclinical and clinical phases, reaching Phase III trials for the treatment of arrhythmias.[1][5] However, the development was officially reported as discontinued in September 1998 for both intravenous and oral formulations.[5] The specific reasons for the discontinuation of the clinical trials are not extensively detailed in publicly available literature, a common occurrence for drug candidates that do not reach the market.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key intermediate, 5,11-dihydro-6H-pyrido[2,3-b][3][4]benzodiazepin-6-one, is synthesized and subsequently reacted with chloroacetylchloride. The resulting chloroacetamide is then coupled with 2-[(diethylamino)methyl]piperidine to yield the final compound.

A representative synthetic scheme is outlined below:

Caption: Synthetic pathway for this compound (AF-DX 116).

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the muscarinic M2 receptor.[1] M2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, couple to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In cardiac tissue, the βγ-subunits of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a subsequent decrease in heart rate and contractility.

By competitively blocking the M2 receptor, this compound prevents acetylcholine from binding and initiating this signaling cascade. This leads to an increase in heart rate and myocardial contractility, which formed the basis for its investigation in bradycardia and arrhythmias.

The following diagram illustrates the M2 muscarinic receptor signaling pathway and the point of intervention for this compound.

Caption: M2 muscarinic receptor signaling and this compound's point of action.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Muscarinic Receptor Binding Affinities (Ki values)

| Receptor Subtype | Species/System | Ki (nM) | Reference(s) |

| M1 | Human recombinant | 417 | [3] |

| M2 | Human recombinant | 64 | [3] |

| M3 | Human recombinant | 786 | [3] |

| M4 | Human recombinant | 211 | [3] |

| M5 | Human recombinant | 5130 | [3] |

| M2-like (gastric smooth muscle) | Human | 298 | [6] |

| M3-like (gastric smooth muscle) | Human | 3463 | [6] |

Table 2: Functional Antagonist Potency (pA2 values)

| Tissue Preparation | Species | Agonist | pA2 Value | Reference(s) |

| Atria (negative chronotropy) | Guinea Pig | Muscarinic Agonists | ~7.0 | [7] |

| Intestinal Smooth Muscle | Guinea Pig | Muscarinic Agonists | ~6.0 | [7] |

| Tracheal Smooth Muscle | Guinea Pig | Muscarinic Agonists | ~6.0 | [7] |

| Forearm Vasculature | Human | Methacholine | 5.32 |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference(s) |

| Effect Duration | ~10 hours | Following intravenous administration | [8] |

| Active Metabolites | Not indicated | - | [8] |

| Stereoselective Metabolism | Not indicated | - | [8] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized representation of methods used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

References

- 1. researchgate.net [researchgate.net]

- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. chembk.com [chembk.com]

- 8. Bradycardia - Drugs, Targets, Patents - Synapse [synapse.patsnap.com]

Otenzepad (AF-DX 116): A Pharmacological and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenzepad (B1677806) (also known as AF-DX 116) is a competitive muscarinic receptor antagonist.[1] Contrary to being an M1 selective agent, extensive binding data reveals that this compound exhibits relative selectivity for the M2 muscarinic receptor subtype.[1] Developed initially by Boehringer Ingelheim, it was investigated for cardiovascular indications such as arrhythmia and bradycardia due to its cardioselectivity.[1][2] However, its clinical development was halted after Phase III trials.[1] This document provides a detailed overview of the pharmacological properties of this compound, focusing on its binding affinity, receptor selectivity, and the experimental methodologies used for its characterization.

Pharmacological Profile

Mechanism of Action: this compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. Some studies also suggest that its action may involve an allosteric binding site, particularly at the M2 receptor.[3]

Receptor Selectivity: Radioligand binding assays have demonstrated that this compound has a higher affinity for the M2 receptor subtype compared to M1, M3, M4, and M5 subtypes.[1] The (+)-enantiomer of this compound is reported to be eight times more potent at the M2 receptor than the (-)-enantiomer.[1]

Quantitative Binding Data

The antagonist binding properties of this compound have been determined across the five cloned human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO-K1) cells. The dissociation constants (Ki) quantify the affinity of this compound for each receptor, where a lower Ki value indicates a higher binding affinity.

| Muscarinic Receptor Subtype | Dissociation Constant (Ki) in nM |

| M1 | 537.0 - 1300 |

| M2 | 81.0 - 186 |

| M3 | 838 - 2089.0 |

| M4 | 407.0 - 1800 |

| M5 | 2800 |

| Data sourced from Buckley et al. (1989), as cited in Wikipedia.[1] |

Visualization of Selectivity and Mechanism

The following diagrams illustrate the pharmacological selectivity of this compound and a typical experimental workflow for its characterization.

Caption: this compound's M2 receptor selectivity and antagonist action.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for each muscarinic receptor subtype (M1-M5).

General Protocol:

-

Receptor Source Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) stably transfected to express a single subtype of human muscarinic receptor.[1][4]

-

Assay Buffer: A suitable physiological buffer (e.g., phosphate-buffered saline) is used to maintain pH and ionic strength.

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [3H]N-methylscopolamine ([3H]NMS), is used at a concentration near its dissociation constant (Kd).[3]

-

Competitive Binding: The receptor membranes and radioligand are incubated in the presence of increasing concentrations of the unlabeled competitor drug (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The IC50 value is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist and to quantify its potency.

Objective: To confirm this compound's antagonist activity and determine its potency (e.g., pA2 or Kb) in a cellular context.

General Protocol (Antagonist Mode):

-

Cell Culture: Use cell lines stably expressing the muscarinic receptor subtype of interest (e.g., M2).

-

Signal Transduction Pathway: The assay measures a downstream signaling event specific to the receptor's G-protein coupling.

-

For Gi-coupled receptors (M2, M4): The assay measures the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] An antagonist's effect is measured by its ability to reverse agonist-induced inhibition of cAMP accumulation.

-

For Gq-coupled receptors (M1, M3, M5): The assay measures the activation of phospholipase C, which results in an increase in intracellular calcium ([Ca2+]i).[5] This is typically monitored using calcium-sensitive fluorescent dyes.

-

-

Assay Procedure:

-

Cells are pre-incubated with various concentrations of the antagonist (this compound).

-

A fixed concentration of a known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) is then added to stimulate the receptors.[3]

-

The cellular response (change in cAMP or intracellular calcium) is measured.

-

-

Data Analysis: The antagonist's effect is seen as a rightward shift in the concentration-response curve of the agonist. The potency of the antagonist can be determined by Schild analysis to calculate the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. The allosteric interaction of this compound (AF-DX 116) at muscarinic M2 receptors in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdspdb.unc.edu [pdspdb.unc.edu]

- 5. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

Otenzepad's Binding Affinity for Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (B1677806), also known as AF-DX 116, is a selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are pivotal in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. The five distinct subtypes of muscarinic receptors (M1-M5) exhibit unique tissue distribution and couple to different intracellular signaling pathways, making subtype-selective ligands like this compound valuable tools for both research and potential therapeutic applications.[2][3] This technical guide provides an in-depth overview of this compound's binding affinity for each muscarinic receptor subtype, detailed experimental protocols for assessing this binding, and a visualization of the associated signaling pathways.

This compound Binding Affinity Data

This compound demonstrates a clear selectivity for the M2 muscarinic receptor subtype. The following table summarizes the quantitative binding affinity data (Ki values) of this compound for human recombinant M1, M2, M3, M4, and M5 muscarinic receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| M1 | 417 |

| M2 | 64 |

| M3 | 786 |

| M4 | 211 |

| M5 | 5130 |

Data sourced from Tocris Bioscience.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (this compound) to displace a radioactively labeled ligand that has a known high affinity for the receptor.

Materials and Reagents

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[4]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled Ligand: this compound (AF-DX 116) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective muscarinic antagonist, such as atropine (B194438) (e.g., 1 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Methodology

-

Membrane Preparation:

-

Frozen cell pellets containing the expressed muscarinic receptors are thawed and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).[5]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.[5]

-

Total Binding: Wells containing the receptor membrane preparation and the radioligand ([³H]-NMS).

-

Non-specific Binding: Wells containing the receptor membrane preparation, the radioligand, and a high concentration of the non-selective antagonist (e.g., atropine) to saturate all specific binding sites.

-

Competitive Binding: Wells containing the receptor membrane preparation, the radioligand, and varying concentrations of this compound.

-

-

Incubation:

-

The assay plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]

-

-

Filtration and Washing:

-

Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Radioactivity Measurement:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

-

Ki Calculation: The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Signaling Pathways and Experimental Workflow Visualization

Muscarinic receptors mediate their cellular effects by coupling to different G proteins, which in turn modulate the activity of various effector enzymes and ion channels.

-

M1, M3, and M5 Receptors: Primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: Preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagrams illustrate the generalized signaling pathways for muscarinic receptors and the experimental workflow for a radioligand binding assay.

Caption: Generalized signaling pathways for muscarinic receptor subtypes.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

This compound exhibits a distinct binding profile with a clear preference for the M2 muscarinic receptor subtype. This selectivity makes it a valuable pharmacological tool for elucidating the specific roles of the M2 receptor in various physiological and pathological processes. The standardized radioligand binding assay protocol detailed herein provides a robust and reproducible method for characterizing the binding affinities of this compound and other novel compounds at the different muscarinic receptor subtypes, thereby aiding in the development of more selective and effective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Otenzepad's Antagonist Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenzepad, also known as AF-DX 116, is a selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides an in-depth overview of the in vitro methods used to characterize the antagonist properties of this compound. The document details experimental protocols for radioligand binding and functional assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate key concepts and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of muscarinic receptor pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) are involved in a wide range of physiological functions, making them important therapeutic targets. This compound has been identified as a competitive antagonist with a relative selectivity for the M2 receptor subtype.[1] Understanding the in vitro characteristics of this compound is crucial for elucidating its mechanism of action and predicting its pharmacological effects.

This guide will cover the essential in vitro assays for characterizing this compound's antagonist properties, including:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

-

Functional Assays: To assess the potency of this compound in antagonizing agonist-induced cellular responses, such as changes in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.

-

Allosteric Modulation Assays: To investigate any allosteric effects of this compound on agonist binding.

This compound's Antagonist Profile: Quantitative Data

The antagonist properties of this compound have been quantified using various in vitro assays. The following tables summarize the key binding affinity (Ki) and potency (IC50) values obtained from different experimental systems.

| Receptor Subtype | Ligand | Tissue/Cell Line | Assay Type | Ki (nM) | Reference |

| M2 | This compound | Human Gastric Smooth Muscle | Radioligand Binding ([3H]NMS) | 298 ± 40 | [2] |

| M3 | This compound | Human Gastric Smooth Muscle | Radioligand Binding ([3H]NMS) | 3463 ± 620 | [2] |

Table 1: Binding Affinity of this compound for M2 and M3 Muscarinic Receptors. This table presents the equilibrium dissociation constants (Ki) of this compound at human M2 and M3 receptors, determined by radioligand binding assays using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

| Tissue/Organ | Agonist | Assay Type | IC50 (nM) | Reference |

| Rabbit Peripheral Lung | - | - | 640 | [3] |

| Rat Heart | - | - | 386 | [3] |

| Xenopus Oocytes (M3) | Acetylcholine | Electrophysiology | 2000 | [4] |

Table 2: Functional Potency of this compound in Various Tissues. This table shows the half-maximal inhibitory concentration (IC50) values of this compound in functional assays, indicating its potency in antagonizing agonist-induced responses in different tissues.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antagonist properties of this compound in vitro.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for a receptor.[5] Competition binding assays are commonly used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS)

-

Unlabeled this compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

96-well filter plates

-

Cell harvester

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer

-

A fixed concentration of [3H]NMS (typically at or near its Kd value).

-

Increasing concentrations of unlabeled this compound.

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled universal muscarinic antagonist like atropine) from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value of this compound.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

-

Functional Assays

Functional assays measure the ability of a compound to modulate a cellular response following receptor activation. For M2 receptors, which are coupled to Gi/o proteins, antagonism by this compound is typically assessed by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase (leading to changes in cAMP levels) or modulation of ion channels.

Objective: To determine the potency (IC50) of this compound in antagonizing agonist-induced inhibition of cAMP production.

Materials:

-

CHO cells stably expressing the human M2 muscarinic receptor.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture reagents.

Protocol:

-

Cell Culture: Culture CHO-M2 cells to an appropriate density in 96-well plates.

-

Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol (B1668302) at its EC80 concentration) in the presence of forskolin. Forskolin is used to stimulate a measurable basal level of cAMP.

-

Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

M2 Receptor-Mediated Inhibition of cAMP Production

Caption: M2 receptor signaling pathway and this compound's action.

While M2 receptors are primarily Gi-coupled, they can also influence intracellular calcium levels, often through the βγ subunits of the G-protein. Functional antagonism by this compound can be assessed by measuring its ability to block agonist-induced calcium mobilization.

Objective: To determine the potency (IC50) of this compound in antagonizing agonist-induced calcium flux.

Materials:

-

Cells expressing the M2 muscarinic receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader with kinetic reading capabilities.

Protocol:

-

Cell Plating and Dye Loading: Plate cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

-

Baseline Reading: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation and Measurement: Add a fixed concentration of a muscarinic agonist and immediately begin measuring the fluorescence intensity kinetically over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for a Calcium Flux Assay

Caption: Steps in a typical calcium flux assay.

Schild Analysis

Schild analysis is a classical pharmacological method used to determine the equilibrium dissociation constant (pA2) of a competitive antagonist and to confirm the competitive nature of the antagonism. I[8]t involves performing agonist concentration-response curves in the absence and presence of several fixed concentrations of the antagonist.

Objective: To determine the pA2 value of this compound and confirm its competitive antagonism at the M2 receptor.

Protocol:

-

Perform a full agonist (e.g., carbachol) concentration-response curve in a functional assay (e.g., cAMP or calcium flux assay) to determine the agonist's EC50.

-

Repeat the agonist concentration-response curve in the presence of at least three different fixed concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist) .

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

Perform a linear regression on the Schild plot. For a competitive antagonist, the slope should not be significantly different from 1.

-

The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).

-

Logical Relationship in Schild Analysis

References

- 1. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-[3H]methylscopolamine labeling of non-M1, non-M2 muscarinic receptor binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. courses.edx.org [courses.edx.org]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 8. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cardiac Preference: A Technical Guide to the Preclinical Cardioselectivity of Otenzepad

For Immediate Release

A Deep Dive into the M2-Selective Muscarinic Antagonist Otenzepad and its Preclinical Cardiac Profile

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the preclinical investigations into the cardioselectivity of this compound (also known as AF-DX 116). This compound, a competitive muscarinic receptor antagonist, was primarily investigated for the treatment of arrhythmia and bradycardia due to its relative selectivity for the M2 muscarinic acetylcholine (B1216132) receptor, which is the predominant subtype in the heart.[1][2] This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Executive Summary

This compound demonstrates a notable preference for cardiac M2 muscarinic receptors over other muscarinic receptor subtypes and non-cardiac M2 receptors. This cardioselectivity has been established through a series of preclinical in vitro and in vivo studies, which are detailed in this guide. The subsequent sections present binding affinity data, functional assay results in isolated tissues and whole animal models, and the experimental protocols utilized in these seminal studies.

Data Presentation: this compound's Receptor Affinity and Functional Potency

The cardioselectivity of this compound is quantitatively supported by its binding affinity for various muscarinic receptor subtypes and its functional antagonism in different tissue preparations.

Table 1: Muscarinic Receptor Binding Affinities of this compound (AF-DX 116)

| Receptor Subtype | Test System | Kᵢ (nM) | Reference |

| Human M1 | Recombinant | 417 | [3] |

| Human M2 | Recombinant | 64 | [3] |

| Human M3 | Recombinant | 786 | [3] |

| Human M4 | Recombinant | 211 | [3] |

| Human M5 | Recombinant | 5130 | [3] |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound (AF-DX 116) in Preclinical Models

| Model | Species | Parameter | Value | Reference |

| Isolated Atria (Negative Chronotropy & Inotropy) | Guinea Pig | pA₂ | 7.33 | [2] |

| Intestinal Smooth Muscle | Guinea Pig | pA₂ | 6.39 - 6.44 | [2] |

| Tracheal Smooth Muscle | Guinea Pig | pA₂ | 6.39 - 6.44 | [2] |

| Rabbit Peripheral Lung | Rabbit | IC₅₀ | 640 nM | [4] |

| Rat Heart | Rat | IC₅₀ | 386 nM | [4] |

| Pithed Rat (Vagally-induced Bradycardia - M2) | Rat | ED₅₀ | 32 µg/kg i.v. | [2] |

| Pithed Rat (McN-A-343-induced Pressor Response - M1) | Rat | ED₅₀ | 211 µg/kg i.v. | [2] |

| Isolated, Blood-Perfused AV Node (vs. Carbachol) | Canine | Apparent pA₂ | 13 µg | [5] |

| Open-Chest in situ Heart (vs. Carbachol (B1668302) - Negative Dromotropy) | Canine | Apparent pA₂ | 36 µg/kg | [5] |

| Open-Chest in situ Heart (vs. Carbachol - Hypotension) | Canine | Apparent pA₂ | 105 µg/kg | [5] |

pA₂: A measure of the potency of a competitive antagonist. A higher pA₂ value indicates greater potency. IC₅₀: The concentration of an antagonist that inhibits a response by 50%. ED₅₀: The dose of a drug that produces 50% of its maximal effect.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the cardioselectivity of this compound.

Radioligand Binding Assays

These assays are fundamental in determining the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the five human muscarinic receptor subtypes (M1-M5).

General Protocol:

-

Receptor Preparation: Membranes from cells recombinantly expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are prepared.

-

Radioligand: A non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the receptors.

-

Competition Binding: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Isolated Guinea Pig Atria Functional Assay

This ex vivo preparation is a classic model for assessing the effects of drugs on cardiac chronotropy (heart rate) and inotropy (contractility).

Objective: To determine the functional potency (pA₂) of this compound in antagonizing muscarinic agonist-induced negative chronotropic and inotropic effects.

General Protocol:

-

Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.

-

Stimulation: The atria are allowed to beat spontaneously (for chronotropic studies) or are electrically stimulated at a fixed frequency (for inotropic studies).

-

Agonist Challenge: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol) to establish a baseline negative chronotropic or inotropic response.

-

Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Repeat Agonist Challenge: The cumulative concentration-response curve for the muscarinic agonist is repeated in the presence of this compound.

-

Data Analysis: The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Pithed Rat Model for Cardiovascular Studies

The pithed rat model is an in vivo preparation that eliminates central nervous system and reflex autonomic influences, allowing for the direct assessment of drug effects on the cardiovascular system.

Objective: To evaluate the in vivo selectivity of this compound for M2 versus M1 muscarinic receptors.

General Protocol:

-

Animal Preparation: Rats are anesthetized, and a pithing rod is inserted through the orbit and down the spinal canal to destroy the central nervous system. The animals are then artificially ventilated.

-

Instrumentation: A carotid artery is cannulated for blood pressure measurement, and a jugular vein is cannulated for drug administration. Heart rate is derived from the blood pressure signal.

-

M2 Receptor Stimulation (Vagally-induced Bradycardia): The vagus nerves are isolated and electrically stimulated to induce a bradycardic response, which is mediated by cardiac M2 receptors. The dose of this compound required to inhibit this response by 50% (ED₅₀) is determined.

-

M1 Receptor Stimulation (McN-A-343-induced Pressor Response): The M1-selective agonist McN-A-343 is administered to elicit a pressor (blood pressure increasing) response, mediated by M1 receptors in sympathetic ganglia. The dose of this compound required to inhibit this response by 50% (ED₅₀) is determined.

-

Selectivity Assessment: The ratio of the ED₅₀ for the M1-mediated response to the ED₅₀ for the M2-mediated response is calculated to quantify the in vivo selectivity.

Canine Atrioventricular (AV) Nodal Conduction Studies

These studies in a larger animal model provide valuable insights into the effects of drugs on cardiac electrophysiology.

Objective: To assess the effect of this compound on muscarinic agonist-induced changes in AV nodal conduction.

General Protocol:

-

Model Preparation: The studies can be performed in either an isolated, blood-perfused AV node preparation or in an open-chest in situ dog heart.

-

Electrophysiological Recordings: An electrogram is recorded to measure the atrio-His (AH) interval, which reflects the conduction time through the AV node.

-

Muscarinic Agonist Infusion: A muscarinic agonist like carbachol is administered to prolong the AH interval (negative dromotropic effect).

-

This compound Administration: this compound is administered, and its ability to antagonize the carbachol-induced prolongation of the AH interval is quantified.

-

Data Analysis: The apparent pA₂ value is calculated to determine the potency of this compound in antagonizing the negative dromotropic effects at the AV node.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

- 1. AFDX-116 discriminates between muscarinic M2 receptors of the heart and the iris smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AF-DX 116 | M2 Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comparison of anti-M2-muscarinic effect of AF-DX 116 on atrioventricular nodal conduction with those of pirenzepine and atropine as antibradyarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Otenzepad's Effects on Gastrointestinal Smooth Muscle Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenzepad (B1677806), also known as AF-DX 116, is a selective antagonist of muscarinic acetylcholine (B1216132) receptors, with a notable preference for the M2 subtype. Muscarinic receptors, particularly the M2 and M3 subtypes, play a crucial role in regulating gastrointestinal (GI) smooth muscle motility. Acetylcholine released from parasympathetic nerve endings stimulates these receptors, leading to muscle contraction and peristalsis. This guide provides an in-depth technical overview of the effects of this compound on GI smooth muscle, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's interaction with muscarinic receptors in gastrointestinal smooth muscle.

Table 1: this compound Binding Affinities in Human Gastric Smooth Muscle [1]

| Parameter | Value | Receptor Subtype |

| Apparent Ki1 | 298 ± 40 nM | M2-like |

| Apparent Ki2 | 3.463 ± 0.62 mM | M3-like |

Data obtained from competitive radioligand binding assays using [3H]N-methylscopolamine in human gastric smooth muscle membranes.[1]

Table 2: this compound Functional Antagonism in Guinea Pig Ileum

| Parameter | Agonist | Value |

| pKB | Oxotremorine-M | 6.28 ± 0.10 |

| pA2 | McN-A343 | 7.14 ± 0.12 |

| pA2 | Pilocarpine | 6.32 ± 0.13 |

| pA2 | Carbachol | 6.41 ± 0.08 |

Data derived from in vitro organ bath studies measuring the inhibition of agonist-induced contractions of guinea pig ileum longitudinal smooth muscle.

Mechanism of Action and Signaling Pathways

Gastrointestinal smooth muscle contraction is primarily mediated by the activation of M3 muscarinic receptors, which couple to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin light chains and subsequent muscle contraction.

The M2 muscarinic receptors, which are more numerous than M3 receptors in GI smooth muscle, couple to Gi/o proteins.[2] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Since cAMP promotes muscle relaxation, the M2-mediated reduction in cAMP counteracts relaxation and sensitizes the contractile apparatus to Ca2+, thereby potentiating the M3-mediated contraction.

This compound, as a selective M2 antagonist, is expected to primarily interfere with the M2 receptor-mediated potentiation of contraction. By blocking the M2 receptor, this compound would prevent the inhibition of adenylyl cyclase, leading to maintained or elevated cAMP levels, which would favor smooth muscle relaxation and oppose the contractile signals initiated by M3 receptor activation.

Experimental Protocols

Radioligand Binding Assay (for determining binding affinity)

This protocol is a synthesized representation of methods described in the literature for characterizing muscarinic receptor subtypes in gastrointestinal smooth muscle.[1]

-

Tissue Preparation:

-

Human gastric smooth muscle tissue is obtained, and the mucosal layer is removed by dissection.

-

The smooth muscle tissue is minced and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in the assay buffer.

-

-

Saturation Binding Assay:

-

To determine the total number of muscarinic receptors (Bmax) and the dissociation constant (Kd) of the radioligand, increasing concentrations of a non-selective muscarinic antagonist radioligand, such as [3H]N-methylscopolamine ([3H]NMS), are incubated with a fixed amount of membrane protein.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled antagonist, such as atropine (B194438) (1 µM).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Competition Binding Assay:

-

To determine the affinity (Ki) of this compound for the muscarinic receptor subtypes, a fixed concentration of the radioligand ([3H]NMS) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

The incubation conditions are the same as for the saturation binding assay.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Saturation binding data are analyzed by Scatchard analysis or non-linear regression to determine Bmax and Kd.

-

Competition binding data are analyzed using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Smooth Muscle Contraction Assay (Organ Bath Studies)

This protocol outlines a general method for assessing the functional effects of this compound on agonist-induced contractions of gastrointestinal smooth muscle strips.

-

Tissue Preparation:

-

A segment of the desired gastrointestinal tissue (e.g., guinea pig ileum or human gastric antrum) is excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 1-2 cm long, 2-3 mm wide) are carefully dissected.

-

-

Organ Bath Setup:

-

The muscle strips are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One end of the strip is fixed to a stationary hook, and the other end is connected to an isometric force transducer to record changes in muscle tension.

-

The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of time (e.g., 60-90 minutes), with periodic washing.

-

-

Experimental Procedure:

-

The viability of the muscle strips is confirmed by inducing a contraction with a standard stimulus, such as a high concentration of potassium chloride (KCl) or a supramaximal concentration of a muscarinic agonist like carbachol.

-

After washing and re-equilibration, a cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is generated to establish a baseline contractile response.

-

The muscle strips are then incubated with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

In the continued presence of this compound, a second cumulative concentration-response curve to the same muscarinic agonist is generated.

-

This procedure is repeated with different concentrations of this compound.

-

-

Data Analysis:

-

The contractile responses are measured as the increase in tension from the baseline.

-

The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum response (Emax) are determined for each concentration-response curve.

-

The antagonistic effect of this compound is quantified by determining the pA2 or pKB value from Schild plot analysis, which provides a measure of the antagonist's affinity for the receptor in a functional assay.

-

Effects on Gastrointestinal Motility In Vivo

While specific quantitative data for this compound's effect on gastric emptying in humans is limited, studies on M2 receptor antagonists suggest an inhibitory role in gastrointestinal transit. One study noted that AF-DX 116 (this compound) was several hundred-fold less potent in antagonizing acetylcholine-mediated gastric emptying compared to its effects on cardiac M2 receptors. This suggests that at therapeutic doses for cardiovascular indications, this compound may have a less pronounced effect on GI motility. However, as an M2 receptor antagonist, it has the potential to influence GI transit, likely by attenuating the cholinergic potentiation of smooth muscle contraction.

A standard method to assess gastric emptying is gastric emptying scintigraphy . A brief overview of the protocol is provided below.

-

Patient Preparation: The patient fasts overnight. Any medications that could affect gastrointestinal motility are typically withheld.

-

Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radioactive isotope (e.g., 99mTc-sulfur colloid).

-

Imaging: Serial images of the stomach are acquired using a gamma camera at specific time points (e.g., immediately after the meal and at 1, 2, and 4 hours post-ingestion).

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the rate of gastric emptying.

Conclusion

This compound demonstrates clear antagonist activity at muscarinic M2 receptors in human gastrointestinal smooth muscle. Its mechanism of action involves the blockade of M2-mediated signaling pathways that normally potentiate M3 receptor-induced contractions. While direct quantitative data on its effects on human GI motility and gastric emptying are not extensively available, its pharmacological profile suggests a potential to modulate these functions. The experimental protocols detailed in this guide provide a framework for further investigation into the precise effects of this compound and other M2-selective antagonists on gastrointestinal smooth muscle physiology. This information is critical for the development of targeted therapies for a range of gastrointestinal motility disorders.

References

Otenzepad in Myopia Research: A Technical Guide to a Promising Avenue

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global prevalence of myopia is increasing at an alarming rate, creating a significant public health burden. While various strategies are employed to slow its progression, the development of targeted pharmacological interventions remains a key area of research. Muscarinic receptor antagonists, particularly the non-selective antagonist atropine (B194438), have demonstrated efficacy in controlling myopia progression. However, the associated side effects necessitate the exploration of more selective compounds. Otenzepad (also known as AF-DX 116), a competitive and relatively selective M2 muscarinic receptor antagonist, presents a compelling candidate for investigation. This technical guide provides a comprehensive overview of the preliminary research and theoretical framework supporting the potential of this compound in myopia studies. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for researchers in this field.

Rationale for Investigating this compound in Myopia

The rationale for exploring this compound's role in myopia control is rooted in the established involvement of the muscarinic cholinergic system in eye growth. Myopia, or nearsightedness, is often caused by excessive axial elongation of the eye. Evidence from both animal and human studies has shown that non-selective muscarinic antagonists like atropine can effectively slow this elongation.[1][2] The mechanism is believed to involve the modulation of signaling pathways in the retina, choroid, and sclera that control scleral remodeling.

The five muscarinic receptor subtypes (M1-M5) are expressed in various ocular tissues, including the sclera.[3] Studies suggest that M1, M2, and M4 receptors are particularly implicated in the signaling cascade that regulates eye growth.[4][5] While pirenzepine, a preferential M1/M4 antagonist, has shown some efficacy in slowing myopia, the specific role of the M2 receptor is an area of active investigation.[4] this compound's relative selectivity for the M2 receptor offers a unique opportunity to dissect the contribution of this specific subtype to myopia development and progression.[6] By targeting the M2 receptor, this compound could potentially offer a more favorable side-effect profile compared to non-selective antagonists, which often cause mydriasis (pupil dilation) and cycloplegia (loss of accommodation).

Pharmacological Profile of this compound (AF-DX 116)

Understanding the binding affinity and selectivity of this compound for the different muscarinic receptor subtypes is crucial for interpreting experimental results and predicting its clinical effects. The following tables summarize the available quantitative data from various in vitro studies.

Table 1: Binding Affinity (pKi) of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Reported pKi (Mean ± SEM) | Tissue/Cell Line | Reference |

| M1 | 6.8 | Rat Cerebral Cortex | [7] |

| M2 | 8.0 | Rat Heart | [7] |

| M3 | 6.7 | Rat Submaxillary Gland | [7] |

| M4 | 7.1 | - | - |

| M5 | - | - | - |

Note: Data for M4 and M5 subtypes is not consistently available in the reviewed literature and requires further investigation.

Table 2: Inhibitory Potency (IC50/pA2) of this compound at Muscarinic Receptors

| Receptor Subtype | Reported Value | Assay Type | Tissue/Cell Line | Reference |

| M2 | pA2 = 7.9 | Functional Assay (Antagonism of carbachol-induced negative inotropy) | Guinea Pig Atria | [8] |

| M3 | pA2 = 6.8 | Functional Assay (Antagonism of carbachol-induced contraction) | Guinea Pig Ileum | [8] |

| M1 | pA2 = 6.71 ± 0.08 | Schild Analysis (In vivo vasodilation) | Human Forearm Vasculature | [9] |

| M2 | pA2 = 5.32 ± 0.05 | Schild Analysis (In vivo vasodilation) | Human Forearm Vasculature | [9] |

| M3 | IC50 = 2 µM | Electrophysiology (Inhibition of acetylcholine (B1216132) response) | Xenopus Oocytes | [10] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. IC50 is the concentration of an inhibitor where the response is reduced by half.

Potential Signaling Pathways in Myopia Control